
6-Fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride, also known as FDMSF, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of isoquinoline-2-sulfonyl fluorides and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, as well as its potential applications in different fields.
Mechanism of Action
The mechanism of action of 6-Fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride involves the covalent binding of the sulfonyl fluoride group with the target enzyme. This results in the inhibition of the enzyme's activity, which can have various physiological effects depending on the specific enzyme targeted.
Biochemical and Physiological Effects:
Studies have shown that 6-Fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride can have significant effects on the biochemical and physiological processes in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can result in improved cognitive function and memory retention.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-Fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride in lab experiments is its high purity level, which ensures accurate and reproducible results. Additionally, its unique chemical properties make it a versatile tool for investigating various biochemical and physiological processes. However, one limitation of using 6-Fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 6-Fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride. One area of interest is its potential use as a therapeutic agent for various diseases, such as Alzheimer's and Parkinson's. Additionally, further investigation into its mechanism of action and physiological effects could lead to new insights into the regulation of various biological processes. Finally, the development of new synthesis methods for 6-Fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride could lead to improved purity and yield, making it a more accessible tool for scientific research.
Synthesis Methods
The synthesis of 6-Fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride involves the reaction of 6-fluoro-1,3-dimethyl-3,4-dihydroisoquinoline with sulfonyl chloride in the presence of a base. This process yields 6-Fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride as a white solid with a high purity level.
Scientific Research Applications
6-Fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been extensively used in scientific research due to its unique chemical properties. It has been studied for its potential use as a fluorescent probe for protein labeling and imaging. Additionally, 6-Fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been investigated as a potential inhibitor for various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.
properties
IUPAC Name |
6-fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2S/c1-7-5-9-6-10(12)3-4-11(9)8(2)14(7)17(13,15)16/h3-4,6-8H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRKHVFUISWBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)F)C(N1S(=O)(=O)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

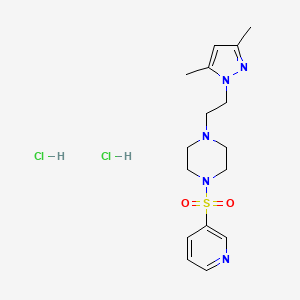
![2-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2728821.png)
![[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2728822.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2728823.png)
![N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide](/img/structure/B2728824.png)
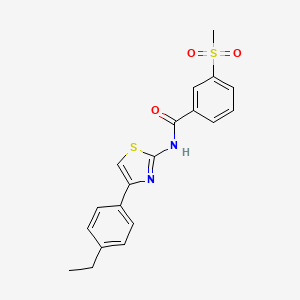
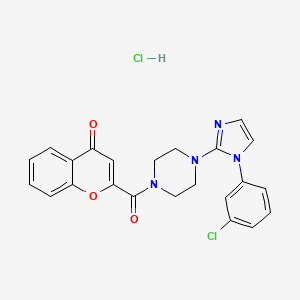

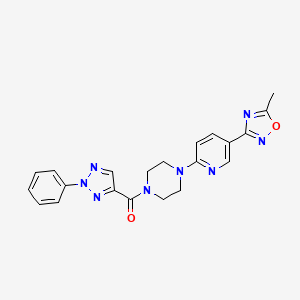
![N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2728836.png)

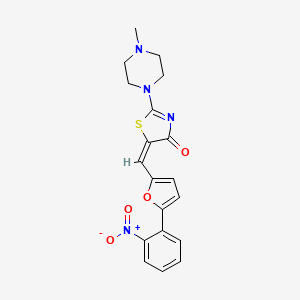
![2-(3-(Trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2728840.png)
![2-[2-[4-[3-(2-Butan-2-ylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2728841.png)